molecular formula C15H18N2 B182797 2,3-Dihydro-1,2,2,3-tetramethyl-1H-perimidine CAS No. 64482-94-6

2,3-Dihydro-1,2,2,3-tetramethyl-1H-perimidine

Cat. No. B182797
CAS RN: 64482-94-6
M. Wt: 226.32 g/mol
InChI Key: MWDXCMRAXBNEEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dihydro-1,2,2,3-tetramethyl-1H-perimidine, also known as DPTMP, is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications. This compound is synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments.

Mechanism Of Action

The mechanism of action of 2,3-Dihydro-1,2,2,3-tetramethyl-1H-perimidine is not fully understood, but it is believed to involve the formation of a complex between the compound and metal ions. This complex formation results in a change in the fluorescence properties of 2,3-Dihydro-1,2,2,3-tetramethyl-1H-perimidine, which can be used for the detection of metal ions.

Biochemical And Physiological Effects

2,3-Dihydro-1,2,2,3-tetramethyl-1H-perimidine has been shown to have low toxicity and is not known to have any significant physiological effects. However, the compound has been shown to have potential applications in the detection of metal ions in biological samples and as a drug delivery agent.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2,3-Dihydro-1,2,2,3-tetramethyl-1H-perimidine in laboratory experiments is its high selectivity for metal ions. This compound has been shown to selectively bind to various metal ions, which can be useful for the detection of these metal ions in biological samples. Additionally, 2,3-Dihydro-1,2,2,3-tetramethyl-1H-perimidine has low toxicity and can be used as a safe and effective drug delivery agent.
However, one of the limitations of using 2,3-Dihydro-1,2,2,3-tetramethyl-1H-perimidine in laboratory experiments is its limited solubility in organic solvents. This can make it difficult to work with in certain experiments. Additionally, the mechanism of action of 2,3-Dihydro-1,2,2,3-tetramethyl-1H-perimidine is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research involving 2,3-Dihydro-1,2,2,3-tetramethyl-1H-perimidine. One potential area of research is the development of new methods for the synthesis of 2,3-Dihydro-1,2,2,3-tetramethyl-1H-perimidine. This could involve the use of new starting materials or the development of new reaction conditions to improve the yield and purity of the compound.
Another potential area of research is the development of new applications for 2,3-Dihydro-1,2,2,3-tetramethyl-1H-perimidine. This could involve the use of the compound as a fluorescent probe for the detection of other metal ions or the development of new drug delivery systems using 2,3-Dihydro-1,2,2,3-tetramethyl-1H-perimidine.
Conclusion
In conclusion, 2,3-Dihydro-1,2,2,3-tetramethyl-1H-perimidine is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications. This compound is synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments. There are several future directions for research involving 2,3-Dihydro-1,2,2,3-tetramethyl-1H-perimidine, including the development of new synthesis methods and the exploration of new applications for the compound.

Synthesis Methods

2,3-Dihydro-1,2,2,3-tetramethyl-1H-perimidine can be synthesized using various methods, including the reaction of 1,2,4,5-tetramethyl-3-nitrobenzene with diethyl malonate, followed by reduction of the resulting nitro compound with hydrogen gas. Another method involves the reaction of 1,2,4,5-tetramethyl-3-nitrobenzene with ethyl acetoacetate, followed by reduction with hydrogen gas. The resulting 2,3-Dihydro-1,2,2,3-tetramethyl-1H-perimidine compound is then purified using various techniques such as column chromatography or recrystallization.

Scientific Research Applications

2,3-Dihydro-1,2,2,3-tetramethyl-1H-perimidine has been extensively studied for its potential applications in scientific research. One of the most significant applications of 2,3-Dihydro-1,2,2,3-tetramethyl-1H-perimidine is its use as a fluorescent probe for the detection of metal ions. This compound has been shown to selectively bind to various metal ions, including copper, zinc, and iron, and can be used for the detection of these metal ions in biological samples.
2,3-Dihydro-1,2,2,3-tetramethyl-1H-perimidine has also been studied for its potential use as a drug delivery agent. This compound has been shown to have good solubility in water and can be used to encapsulate hydrophobic drugs for targeted drug delivery. Additionally, 2,3-Dihydro-1,2,2,3-tetramethyl-1H-perimidine has been shown to have low toxicity and can be used as a safe and effective drug delivery agent.

properties

CAS RN

64482-94-6

Product Name

2,3-Dihydro-1,2,2,3-tetramethyl-1H-perimidine

Molecular Formula

C15H18N2

Molecular Weight

226.32 g/mol

IUPAC Name

1,2,2,3-tetramethylperimidine

InChI

InChI=1S/C15H18N2/c1-15(2)16(3)12-9-5-7-11-8-6-10-13(14(11)12)17(15)4/h5-10H,1-4H3

InChI Key

MWDXCMRAXBNEEH-UHFFFAOYSA-N

SMILES

CC1(N(C2=CC=CC3=C2C(=CC=C3)N1C)C)C

Canonical SMILES

CC1(N(C2=CC=CC3=C2C(=CC=C3)N1C)C)C

Other CAS RN

64482-94-6

Origin of Product

United States

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